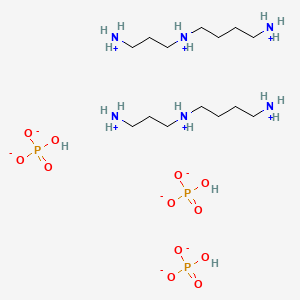
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is an organic compound with a wide range of applications in various fields such as pharmaceuticals, agriculture, and industry. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals and as a reagent for the synthesis of other organic compounds. This compound is also known for its solubility in water and its crystalline solid form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) typically involves the reaction of 1,4-butanediamine with 3-aminopropylamine in the presence of phosphoric acid. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid→1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Studied for its role in biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (11): Similar structure but different stoichiometry.
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (12): Another variant with different stoichiometry.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is unique due to its specific stoichiometry, which can influence its reactivity and applications. The presence of multiple phosphate groups can enhance its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.
Actividad Biológica
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is a polyamine compound that has garnered attention for its biological activities, particularly in cellular processes and potential therapeutic applications. This compound is a derivative of spermidine, which plays crucial roles in cellular functions such as growth, differentiation, and apoptosis.
- Molecular Formula : C7H19N3O4P
- Molar Mass : 145.25 g/mol
- Appearance : Clear colorless liquid or solid
- Solubility : Miscible with water, ethanol, and ether
- Melting Point : 23-25°C
- Boiling Point : 128-130°C at 14 mmHg
Biological Activity
- Cellular Functions :
- Autophagy Activation :
- Antioxidant Properties :
- Cancer Research :
Case Studies
- Neuroprotection :
- Cancer Treatment :
Research Findings
Propiedades
Número CAS |
49721-50-8 |
|---|---|
Fórmula molecular |
C14H47N6O12P3 |
Peso molecular |
584.48 g/mol |
Nombre IUPAC |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
Clave InChI |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
SMILES canónico |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Key on ui other cas no. |
49721-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















